molecular formula C22H25N3S B4937177 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline

4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline

Cat. No. B4937177
M. Wt: 363.5 g/mol
InChI Key: BUNJNDPZIHBDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline, also known as MMQ, is a synthetic compound that belongs to the class of quinolone derivatives. It has been found to have potential therapeutic applications due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline is not fully understood. It is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division. 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA repair. These actions result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has also been shown to inhibit the replication of viruses and bacteria. In addition, 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has not been extensively studied in animal models, which limits its potential use in preclinical studies.

Future Directions

There are several future directions for the study of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline. Another area of research is the investigation of the potential use of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline in animal models and in humans. Finally, the potential use of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline in combination with other drugs for the treatment of cancer and other diseases should be explored.

Synthesis Methods

The synthesis of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline involves several steps, including the condensation of 2-chloro-4-methylquinoline with 4-(2-methylphenyl)piperazine, followed by the addition of methylthiol group to the quinoline ring. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to obtain high yield and purity of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline.

Scientific Research Applications

4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has also been investigated for its potential use as an antimalarial drug. In addition, 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-7-methylsulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3S/c1-16-6-4-5-7-21(16)24-10-12-25(13-11-24)22-14-17(2)19-9-8-18(26-3)15-20(19)23-22/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNJNDPZIHBDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC(=C4)SC)C(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-7-methylsulfanylquinoline

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